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Abstract
2-Iodo-5-methoxyphenol is a crucial halogenated building block in the landscape of modern

organic synthesis. Its strategic placement of hydroxyl, methoxy, and iodo functional groups on

the aromatic scaffold makes it a versatile precursor for the development of complex molecular

architectures, particularly in the pharmaceutical and materials science sectors. The iodine atom

provides a reactive handle for a variety of cross-coupling reactions, while the phenol and ether

moieties allow for further functionalization. This guide presents a comprehensive, field-proven

methodology for the synthesis of 2-Iodo-5-methoxyphenol via electrophilic iodination of 3-

methoxyphenol. It further details the rigorous analytical characterization required to validate the

structure and purity of the final product, providing researchers and drug development

professionals with a self-validating framework for its preparation and use.

Strategic Importance and Applications
2-Iodo-5-methoxyphenol serves as a key intermediate in the synthesis of a wide range of

target molecules. The ortho-iodo-phenol motif is particularly valuable for constructing sterically

hindered biaryl linkages through reactions like Suzuki or Stille coupling. The electron-donating

nature of the hydroxyl and methoxy groups influences the electronic properties of the aromatic

ring, making it a valuable component in the design of novel organic electronic materials and

biologically active compounds.

Synthesis via Electrophilic Aromatic Substitution
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The most direct and efficient laboratory-scale synthesis of 2-Iodo-5-methoxyphenol involves

the direct electrophilic iodination of 3-methoxyphenol. This pathway is governed by the

principles of electrophilic aromatic substitution (SEAr), where the activating, ortho-, para-

directing nature of the hydroxyl and methoxy groups facilitates the regioselective introduction of

iodine.

Mechanistic Rationale and Regioselectivity
The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating groups that donate

electron density into the benzene ring, making it highly susceptible to electrophilic attack. Both

groups direct incoming electrophiles to the positions ortho and para relative to themselves. In

3-methoxyphenol, the positions available for substitution are C2, C4, and C6.

Position 2: Ortho to the hydroxyl group and meta to the methoxy group.

Position 4: Para to the hydroxyl group and ortho to the methoxy group.

Position 6: Ortho to both the hydroxyl and methoxy groups.

The hydroxyl group is a more powerful activating group than the methoxy group. Iodination

preferentially occurs at the C2 position, which is ortho to the highly activating hydroxyl group.

While some formation of other isomers is possible, controlling the reaction conditions, such as

temperature and the choice of iodinating agent, can significantly favor the desired 2-iodo

isomer.

Visualized Synthesis Workflow
The following diagram outlines the key stages of the synthesis, from starting materials to the

purified final product.
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Caption: Workflow for the synthesis of 2-Iodo-5-methoxyphenol.
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Detailed Experimental Protocol
This protocol is adapted from established methods for the iodination of phenols.[1][2]

Materials & Reagents:

3-Methoxyphenol (CAS: 150-19-6)

Iodine (I₂) (CAS: 7553-56-2)

Sodium Bicarbonate (NaHCO₃) (CAS: 144-55-8)

Sodium Thiosulfate (Na₂S₂O₃) (CAS: 7772-98-7)

Ethyl Acetate (EtOAc) (CAS: 141-78-6)

Anhydrous Sodium Sulfate (Na₂SO₄) (CAS: 7757-82-6)

Brine (saturated NaCl solution)

Deionized Water

Procedure:

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, charge

3-methoxyphenol (e.g., 5.0 g, 40.3 mmol) and deionized water (50 mL).

Cooling: Place the flask in an ice-water bath and stir the mixture to create a slurry.

Addition of Reagents: To the stirring slurry, add iodine (10.7 g, 42.3 mmol) followed by the

portion-wise addition of sodium bicarbonate (3.7 g, 44.3 mmol) over 10-15 minutes. Vigorous

gas evolution (CO₂) will be observed.

Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

Continue stirring for 1-2 hours. The reaction progress can be monitored by Thin Layer

Chromatography (TLC).

Quenching: Upon completion, carefully add a 10% aqueous solution of sodium thiosulfate

until the dark brown color of excess iodine dissipates, resulting in a pale yellow or colorless
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mixture.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3 x 50 mL).

Washing: Combine the organic extracts and wash successively with deionized water (2 x 50

mL) and brine (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and

concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography

on silica gel to afford pure 2-Iodo-5-methoxyphenol.

Characterization and Data Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the

synthesized 2-Iodo-5-methoxyphenol. The data presented below serves as a benchmark for

validation.

Physical and Chemical Properties
Property Value Source(s)

Chemical Formula C₇H₇IO₂ [3]

Molecular Weight 250.03 g/mol [3]

Appearance Solid

Melting Point 70-75 °C

CAS Number 41046-70-2 [3]

Spectroscopic Profile
Spectroscopic analysis provides unambiguous structural confirmation.
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¹H NMR (Proton Nuclear Magnetic Resonance): (400 MHz, CDCl₃)

δ ~7.25 ppm (d, 1H): Aromatic proton at C6. Appears as a doublet due to coupling with the

proton at C4.

δ ~6.85 ppm (d, 1H): Aromatic proton at C4. Appears as a doublet due to coupling with the

proton at C6.

δ ~6.70 ppm (dd, 1H): Aromatic proton at C3. Appears as a doublet of doublets due to

coupling with protons at C4 and C6.

δ ~5.50 ppm (s, 1H): Phenolic hydroxyl proton (-OH). This peak is often broad and its

chemical shift is concentration-dependent; may exchange with D₂O.

δ 3.78 ppm (s, 3H): Methoxy group protons (-OCH₃). Appears as a singlet as there are no

adjacent protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (100 MHz, CDCl₃)

δ ~156.0 ppm: Aromatic carbon attached to the hydroxyl group (C1).

δ ~160.5 ppm: Aromatic carbon attached to the methoxy group (C5).

δ ~125.0 ppm: Aromatic C-H carbon (C6).

δ ~110.0 ppm: Aromatic C-H carbon (C3).

δ ~105.0 ppm: Aromatic C-H carbon (C4).

δ ~85.0 ppm: Aromatic carbon attached to iodine (C2). This carbon is significantly shielded

by the iodine atom.

δ ~55.5 ppm: Methoxy carbon (-OCH₃).

FT-IR (Fourier-Transform Infrared Spectroscopy): (KBr Pellet, cm⁻¹)

~3400-3300 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.

~1600, 1480 cm⁻¹: Aromatic C=C ring stretching.

~1250, 1040 cm⁻¹: Asymmetric and symmetric C-O stretching of the aryl ether.

~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the aromatic substitution pattern.

Mass Spectrometry (MS):

Expected [M]⁺: m/z ≈ 250.0. The molecular ion peak corresponding to the exact mass of the

compound (C₇H₇IO₂) is expected at m/z 249.9491.[4]

Fragmentation: Characteristic fragmentation may involve the loss of a methyl group (-CH₃) or

a hydroxyl group (-OH).

Safety and Handling
Investigators must adhere to strict safety protocols when handling the reagents and the final

product.

2-Iodo-5-methoxyphenol: Causes skin irritation, serious eye irritation, and may cause

respiratory irritation.[5] Handle in a well-ventilated fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Iodine: Toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.

3-Methoxyphenol: Harmful if swallowed and causes skin and eye irritation.[6][7]

Solvents: Use flammable solvents like ethyl acetate in a fume hood away from ignition

sources.

Always consult the latest Safety Data Sheets (SDS) for all chemicals before commencing work.

[5][8][9]

Conclusion
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This guide provides a robust and reproducible framework for the synthesis and characterization

of 2-Iodo-5-methoxyphenol. The direct iodination of 3-methoxyphenol is an efficient method

that yields a versatile chemical intermediate. The detailed characterization data supplied herein

serves as a reliable standard for quality control, ensuring that researchers and developers can

proceed with confidence in downstream applications. Adherence to the described protocols and

safety measures is paramount for achieving successful and safe outcomes in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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